Ethyl Myristate

Catalog No.
S586414
CAS No.
124-06-1
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Myristate

CAS Number

124-06-1

Product Name

Ethyl Myristate

IUPAC Name

ethyl tetradecanoate

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3

InChI Key

MMKRHZKQPFCLLS-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble in ether
1ml in 1ml 95% ethanol (in ethanol)

Synonyms

Tetradecanoic Acid Ethyl Ester; Myristic Acid Ethyl Ester; Ethyl Tetradecanoate; NSC 8917; Nikkol BM;

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC

The exact mass of the compound Ethyl tetradecanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in ether1ml in 1ml 95% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8917. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Myristic Acids - Myristates - Supplementary Records. It belongs to the ontological category of long-chain fatty acid ethyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl Myristate (CAS 124-06-1) is a linear fatty acid ethyl ester (FAEE) synthesized via the esterification of myristic acid with ethanol. In industrial procurement, it is primarily valued for its precise physicochemical properties, including a specific gravity of ~0.86, a melting point of 11–12 °C, and a distinct waxy, iris-like organoleptic profile. As a C14 ester, it occupies a critical intermediate position between highly volatile short-chain esters and heavy, solid long-chain esters. This specific chain length and ethyl-linked structure make it a highly functional ingredient for biofuel engineering, advanced cosmetic lipid phases, and fine fragrance compounding, where precise thermal behavior and controlled volatility are mandatory .

Generic substitution of Ethyl Myristate with closely related analogs frequently compromises application-critical performance. In biofuel formulations, replacing it with the industry-standard FAME equivalent, Methyl Myristate, raises the crystallization onset temperature by 6–8 °C, drastically degrading cold flow properties and increasing the risk of cold filter plugging [1]. In cosmetic applications, substituting it with the ubiquitous Isopropyl Myristate (IPM) alters the molecular branching and evaporation cascade, replacing a fast-absorbing, lightweight finish with a heavier, more persistent 'slip' that can alter the sensory profile of specific water-in-oil emulsions [2]. Furthermore, in fragrance compounding, chain-length neighbors like Ethyl Laurate (C12) introduce overly volatile, soapy notes that fail to replicate the sustained, creamy iris profile unique to the C14 myristate structure[3].

Superior Cold Flow Properties in Biodiesel Formulations

In the selection of fatty acid esters for biodiesel, cold flow properties are a critical procurement factor. Compared to the standard methyl ester (FAME) baseline, ethyl esters (FAEEs) exhibit significantly improved low-temperature behavior. Specifically, Ethyl Myristate has a melting point of 11–12 °C, which is 6–8 °C lower than the 18–19 °C melting point of Methyl Myristate [1]. This depression in crystallization onset temperature directly enhances the cloud point (CP) and cold filter plugging point (CFPP) of the final fuel blend, reducing the need for expensive pour point depressant additives in cold-climate applications [2].

Evidence DimensionMelting Point / Crystallization Onset
Target Compound Data11–12 °C
Comparator Or BaselineMethyl Myristate (18–19 °C)
Quantified Difference6–8 °C reduction in melting point
ConditionsStandard atmospheric pressure (0.1 MPa)

Procuring Ethyl Myristate over Methyl Myristate allows biofuel manufacturers to formulate blends with naturally lower cold filter plugging points without relying heavily on winterization or chemical depressants.

Differentiated Spreadability and Emollient Polarity in Cosmetics

While Isopropyl Myristate (IPM) is the ubiquitous standard emollient in personal care, Ethyl Myristate offers a differentiated spreading cascade for specialized formulations. Ethyl Myristate possesses a slightly lower molecular weight (256.42 g/mol) compared to IPM (270.45 g/mol) and features a distinct linear ethyl ester structure rather than a branched isopropyl group. This structural difference results in a lighter, faster-absorbing sensory profile. For formulators seeking to avoid the characteristic, longer-lasting 'slip' of branched isopropyl esters while maintaining high spreadability and low viscosity, Ethyl Myristate serves as a highly effective, non-greasy lipid phase component in rapid-dry water-in-oil (W/O) emulsions [1].

Evidence DimensionMolecular Weight and Ester Branching (Sensory Profile)
Target Compound Data256.42 g/mol, linear ethyl ester
Comparator Or BaselineIsopropyl Myristate (270.45 g/mol, branched isopropyl ester)
Quantified Difference~5% reduction in molecular weight with linear vs. branched chain dynamics
ConditionsStandard cosmetic emulsion lipid phase

Provides cosmetic formulators with a lighter, faster-absorbing alternative to IPM for premium skin-care products requiring a non-greasy, rapid-dry finish.

Precise Volatility Tuning in Flavor and Fragrance Compounding

In flavor and fragrance procurement, selecting the correct fatty acid ester chain length is critical for balancing top, middle, and base notes. Ethyl Myristate (C14) occupies a highly specific volatility niche with a vapor pressure of approximately 0.00157 mmHg at 25 °C [1]. Compared to the more volatile Ethyl Laurate (C12), which imparts strong fruity/soapy notes, and the heavier Ethyl Palmitate (C16), which has minimal odor impact, Ethyl Myristate provides a distinct 'sweet, waxy, and iris-like' organoleptic profile at a 60 ppm threshold [1]. This allows perfumers to anchor floral and creamy accords without the rapid evaporation associated with shorter-chain esters.

Evidence DimensionVapor Pressure and Organoleptic Threshold
Target Compound Data0.00157 mmHg at 25 °C (waxy, iris-like note)
Comparator Or BaselineEthyl Laurate (higher volatility) and Ethyl Palmitate (lower volatility/odorless)
Quantified DifferenceIntermediate vapor pressure providing sustained middle-to-base note performance
Conditions60 ppm evaluation threshold at 25 °C

Enables precise control over the evaporation cascade and scent longevity in fine fragrances and food flavorings, filling the gap between highly volatile top notes and heavy fixatives.

Winterized Biodiesel Formulations

Formulators utilize Ethyl Myristate as a primary fatty acid ethyl ester (FAEE) component to depress the overall cloud point and cold filter plugging point of renewable fuels. Its 11–12 °C melting point provides a distinct phase-behavior advantage over FAME alternatives in cold-climate diesel blends [1].

Premium Non-Greasy Cosmetic Emulsions

In high-end skincare manufacturing, Ethyl Myristate is procured as a fast-absorbing lipid phase alternative to Isopropyl Myristate. Its linear structure and lower molecular weight allow for rapid-dry, non-tacky finishes in advanced water-in-oil (W/O) creams and lotions [2].

Fine Fragrance and Flavor Compounding

Flavorists and perfumers select Ethyl Myristate to provide a waxy, iris-like middle note. Its specific vapor pressure bridges the volatility gap between highly volatile C12 esters and heavy, odorless C16 esters, ensuring sustained organoleptic performance in complex accords [3].

Physical Description

Liquid
Colourless to pale yellow liquid with a waxy odour reminiscent of orris

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Exact Mass

256.240230259 Da

Monoisotopic Mass

256.240230259 Da

Boiling Point

178.00 to 180.00 °C. @ 12.00 mm Hg

Heavy Atom Count

18

Density

0.857-0.862

Appearance

Assay:>98%A solution in ethanol

Melting Point

12.3 °C

UNII

6995S49749

Other CAS

124-06-1

Wikipedia

Ethyl myristate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient; Solvent

General Manufacturing Information

Tetradecanoic acid, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019
Patáková-Jůzlová, P.; Řezanka, T.; Víden, I.; Identification of volatile metabolites from rice fermented by the fungus Monascus purpureus (Ang-kak), Folia Microbiologica, 434, 407-410. DOI:10.1007/bf02818582

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